(Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c19-12-15(17(20)23)11-14-10-13-6-2-3-7-16(13)21-18(14)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2,(H2,20,23)/b15-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZUIDBOBPOOSF-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2/C=C(/C#N)\C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-piperidin-1-ylquinoline-3-carbaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the cyano and amide functionalities, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the cyano group or other functionalities.
Substitution: The quinoline and piperidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
(Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with structurally or functionally related compounds:
Piperidine-Quinoline Hybrids
- 1-Acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (): Substituents: Acyl groups, benzyl, and spirocyclic piperidine-quinoline. Synthesis: Achieved via acylation of piperidine precursors in high yields (e.g., 80–95%). Physical State: Solids or oils, confirmed by IR and GC-MS. Divergence: The target compound’s propenamide and cyano groups introduce polar functionalities, likely improving solubility but complicating crystallization compared to acylated spiro derivatives .
Commercial Cyano-Containing Compounds
- 2-Cyano-3-phenylprop-2-enethioamide (): Substituents: Phenyl, thioamide. Availability: 5 suppliers (e.g., AKOS003581267). Contrast: The thioamide group in this compound offers distinct reactivity (e.g., sulfur participation in coordination chemistry), whereas the target’s propenamide group may favor hydrogen bonding or enzymatic interactions .
Table 1: Comparative Analysis of Key Properties
| Compound Name | Core Structure | Key Substituents | Application | PCE (%) | Synthesis Yield | Physical State | Commercial Availability |
|---|---|---|---|---|---|---|---|
| (Z)-2-Cyano-3-(2-piperidino-3-quinolyl)... | Quinoline-piperidine | Cyano, propenamide | Undocumented | N/A | Unknown | Likely solid | Limited (inferred) |
| (Z)-2-Cyano-3-(4-(dimethylamino)phenyl)... | Phenylacrylic acid | Dimethylamino, cyano | DSSC | 3.17 | High | Solid | Available |
| 1-Acyl-spiro[piperidine-4,2'-quinoline] | Spirocyclic | Acyl, benzyl | Pharmaceutical | N/A | 80–95% | Solid/Oil | Undocumented |
| 2-Cyano-3-phenylprop-2-enethioamide | Phenylpropenamide | Thioamide, cyano | Chemical intermediate | N/A | High | Solid | 5 suppliers |
Physicochemical and Functional Insights
- Solubility and Reactivity: The propenamide moiety may enhance solubility in polar solvents, while the cyano group could act as a hydrogen-bond acceptor, influencing biological activity or catalytic interactions.
- Lumping Strategy Relevance (): The compound’s unique structure may exclude it from being "lumped" with simpler analogs in computational models, necessitating individualized study in reaction mechanisms or environmental fate analyses .
Q & A
Q. What are the recommended synthetic routes for (Z)-2-Cyano-3-(2-Piperidino-3-Quinolyl)-2-Propenamide, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The synthesis of Z-configuration propenamides typically involves Knoevenagel condensation between a cyanoacetamide derivative and a substituted quinoline aldehyde. Piperidine is often used as a catalyst (0.2–0.5 mol%) under reflux in ethanol or THF . For stereochemical control, reaction temperature (60–80°C) and solvent polarity are critical. Post-synthesis, recrystallization in alcohols (e.g., propyl alcohol) improves purity, though stereoisomer separation may require chiral HPLC if intermediates lack defined configurations .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Elemental Analysis : Compare calculated vs. observed C, H, N, and S content (e.g., ±0.3% deviation acceptable) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M⁺] observed at m/z 600.1036) and fragmentation patterns .
- NMR : Analyze proton environments, particularly the Z-configuration’s cyano and amide group coupling (δ 7.5–8.5 ppm for quinoline protons; δ 6.5–7.0 ppm for propenamide doublet) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Follow CLSI guidelines using agar diffusion (e.g., 6 mm well diameter) against Candida albicans and Aspergillus niger. Measure inhibition zones (triplicate tests) and compare to fluconazole controls .
- Enzyme Inhibition : Use fluorometric assays for kinases or proteases linked to the quinoline scaffold’s known targets (e.g., tyrosine kinases). IC₅₀ values <10 µM indicate high potency .
Advanced Research Questions
Q. How does the piperidino substituent influence the compound’s reactivity and binding affinity?
- Methodological Answer :
- Reactivity : The piperidino group’s electron-donating nature enhances nucleophilic substitution at the quinoline’s 3-position. Compare reaction rates with analogs (e.g., morpholino or pyrrolidino groups) using HPLC kinetics .
- Binding Affinity : Perform molecular docking (e.g., AutoDock Vina) against homology models of kinase domains. Piperidino’s conformational flexibility may improve hydrophobic interactions in pocket residues (ΔG < −8 kcal/mol suggests strong binding) .
Q. How can contradictory data on biological activity between similar propenamides be resolved?
- Methodological Answer :
- Structural Comparison : Map substituent effects using QSAR models. For example, 2-piperidino vs. 4-cyanophenyl analogs () show divergent antifungal potencies due to steric hindrance or electronic effects .
- Experimental Reproducibility : Standardize assay conditions (e.g., pH 7.4 buffers for enzyme assays; fixed inoculum sizes for microbial tests) .
- Meta-Analysis : Aggregate data from ≥3 independent studies to identify trends (e.g., logP >3 correlates with membrane penetration in Gram-negative bacteria) .
Q. What strategies optimize the compound’s thermodynamic stability for in vivo studies?
- Methodological Answer :
- Thermodynamic Profiling : Measure enthalpy of sublimation (ΔHsub) via thermogravimetric analysis (TGA). Derivatives with ΔHsub <120 kJ/mol exhibit better solubility .
- Formulation : Use co-solvents (e.g., PEG-400) or nanoencapsulation to enhance bioavailability. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
